molecular formula C18H14F3N3O2S B2542211 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 864858-66-2

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2542211
CAS RN: 864858-66-2
M. Wt: 393.38
InChI Key: WKKSPWCVEFTIIK-UHFFFAOYSA-N
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Description

The compound N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including their role as hyperglycemic and hypoglycemic agents, as well as inhibitors of various enzymes . The presence of a cyano group and a trifluoromethyl group in the compound suggests that it may have unique physical and chemical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of related N-(pyridinyl

Scientific Research Applications

Synthesis and Chemical Properties

  • Research in synthetic chemistry has explored the cyclization of polyamic acid, with studies utilizing various dehydrating agents, including acetyl chloride and acetic anhydride, to achieve different ratios of isoimide/imide forms in polymers. This research suggests potential pathways for creating novel compounds with unique properties (Źurakowska-országh et al., 1980).
  • A study on the synthesis of new pyridine and fused pyridine derivatives, starting from related chemical structures, highlighted the creation of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activities, suggesting the broad applicability of this compound in designing bioactive molecules (Flefel et al., 2018).

Potential Biological Activities

  • Another study focused on synthesizing and evaluating the antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Bakhite et al., 2004).
  • The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor highlights the therapeutic potential of compounds derived from similar chemical structures. This compound demonstrated significant antitumor activity, suggesting its promise as an anticancer drug (Zhou et al., 2008).

Analytical and Structural Studies

  • The synthesis and colorimetric sensing of fluoride anions by N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives represent a novel application in chemical sensing. This study demonstrated the compound's utility in detecting fluoride anions through color changes, attributing the sensing behavior to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c1-10(25)24-6-5-13-14(8-22)17(27-15(13)9-24)23-16(26)11-3-2-4-12(7-11)18(19,20)21/h2-4,7H,5-6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKSPWCVEFTIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide

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